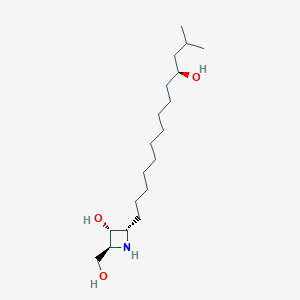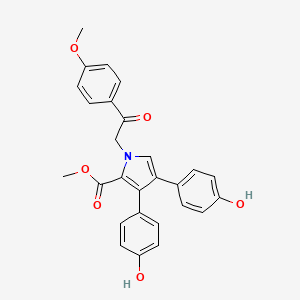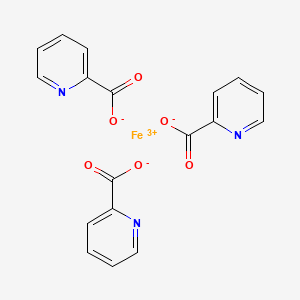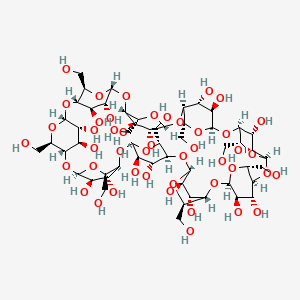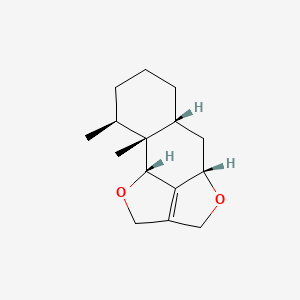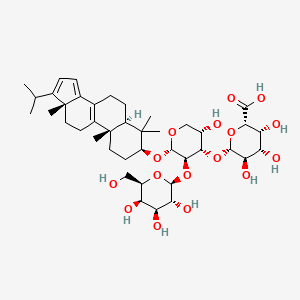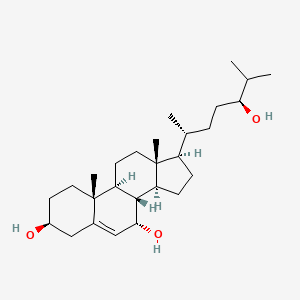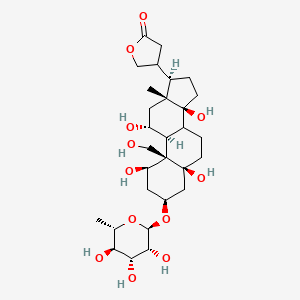![molecular formula C14H15N3O6 B1252035 4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate](/img/structure/B1252035.png)
4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antitumor Activity
This compound, also known as FR-900482, has been identified as a potent antitumor agent. Studies have shown that it possesses antitumor activity equal to or greater than that of mitomycin C (MMC) in various experimental tumors. Notably, FR-900482 has demonstrated efficacy against tumors such as ascitic P388, L1210, B16, MM46, Ehrlich, EL4, AH130, and AMC60 in mice and rats, as well as human tumors xenografted in nude mice, including LX-1, MX-1, SC-6, and LC-6 tumors (Shimomura et al., 1987). Its unique properties also include effectiveness against mitomycin C- or vincristine-resistant P388, suggesting potential clinical applications in resistant cancer types (Shimomura et al., 1987).
Hematological Toxicity
In terms of safety, the hematological toxicity of FR-900482 has been evaluated and compared with mitomycin C. The studies found that a single intravenous injection of FR-900482 resulted in a similar decrease in the number of white blood cells as MMC, but it had no significant effect on the number of platelets. This suggests that FR-900482 might have a more favorable hematological toxicity profile compared to MMC (Hirai et al., 1987).
DNA and Protein Interaction
Research has also delved into the mechanism of action of FR-900482 and its derivatives. One study found that FK973, a derivative of FR-900482, forms interstrand DNA-DNA and DNA-protein cross-links, which may play a crucial role in inducing cytotoxicity in cancer cells. This activity was observed without causing DNA single-strand breaks, indicating a specific mode of action (Masuda et al., 1988).
Application in Glioma Treatment
Another area of application is in the treatment of malignant gliomas. FK973 has demonstrated excellent cytotoxic effects on human glioblastoma, medulloblastoma, and murine glioma cells, including ACNU-resistant glioma cells. This indicates the potential of FR-900482 and its derivatives in the treatment of various forms of brain cancer (Moriuchi et al., 1991).
properties
Product Name |
4-Formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]-tetradeca-2,4,6-trien-8-ylmethyl carbamate |
|---|---|
Molecular Formula |
C14H15N3O6 |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
(4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-8-yl)methyl carbamate |
InChI |
InChI=1S/C14H15N3O6/c15-13(20)22-5-7-11-9(1-6(4-18)2-10(11)19)17-3-8-12(16-8)14(7,21)23-17/h1-2,4,7-8,12,16,19,21H,3,5H2,(H2,15,20) |
InChI Key |
XVPSPMLUMQEEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(N2)C3(C(C4=C(N1O3)C=C(C=C4O)C=O)COC(=O)N)O |
synonyms |
4-formyl-6,9-dihydroxy-14-oxa-1,11-diazatetracyclo(7.4.1.O(2,7).O(10,12))tetradeca-2,4,6-triene-8-ylmethyl carbamate FR 900482 FR-900482 FR900482 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




